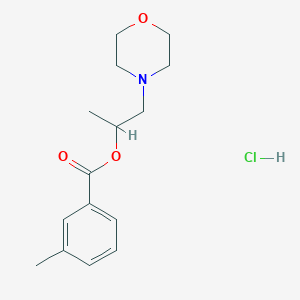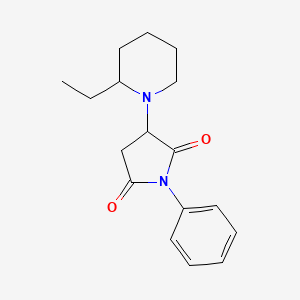
1-methyl-2-(4-morpholinyl)ethyl 3-methylbenzoate hydrochloride
Beschreibung
1-Methyl-2-(4-morpholinyl)ethyl 3-methylbenzoate hydrochloride is a chemical compound of interest due to its potential applications in various fields of chemistry and pharmacology. This compound's relevance arises from its unique molecular structure, which imparts specific physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of morpholine derivatives often involves nucleophilic substitution reactions, cyclization, and reduction processes. For example, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) represents a complex synthetic route that incorporates morpholine as a critical structural component, highlighting the synthetic versatility of morpholine-based compounds (Díaz et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives, such as N-(4-methoxybenzoyl)-N′-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate, reveals a stable morpholinium group with a chair conformation and the dihedral angles providing insights into the compound's spatial arrangement (Yusof & Yamin, 2005).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, including coupling reactions, as demonstrated by the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which involves a coupling reaction between morpholine and diazonium ions (Chin et al., 2010). These reactions are crucial for modifying the compound's chemical properties and enhancing its application potential.
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystalline structure of morpholinium 2-chloro-4-nitrobenzoate provides insights into the intermolecular interactions that dictate the compound's physical state and stability (Ishida et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of morpholine derivatives, are determined by their functional groups and molecular framework. The reactivity of isocoumarins, for example, showcases the susceptibility of certain positions in the molecule to nucleophilic attacks, which is relevant for understanding the chemical behavior of morpholine derivatives (Yamato et al., 1980).
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-4-3-5-14(10-12)15(17)19-13(2)11-16-6-8-18-9-7-16;/h3-5,10,13H,6-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXBMEHUTLBQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC(C)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 3-methylbenzoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4021051.png)
![methyl (5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4021054.png)
![6-{3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4021076.png)

![5,5'-[(4-fluorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4021088.png)
![4,4'-[3-(phenylsulfonyl)-1,2-propanediyl]dimorpholine](/img/structure/B4021095.png)
![N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4021098.png)
![N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)
![3-allyl-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4021110.png)
![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
![3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4021118.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)